molecular formula C5H5BrN4 B13166629 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetonitrile

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetonitrile

Cat. No.: B13166629
M. Wt: 201.02 g/mol
InChI Key: JVFOFYIWJQKZCB-UHFFFAOYSA-N
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Description

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that contains a pyrazole ring substituted with an amino group and a bromine atom. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a bromine atom on the pyrazole ring makes it a versatile intermediate for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-amino-4-bromo-1H-pyrazole with chloroacetonitrile. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form hydrazine derivatives.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Nitro-pyrazole derivatives.

    Reduction Products: Hydrazine derivatives.

Scientific Research Applications

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial compounds.

    Organic Synthesis: The compound is used as a building block for the construction of more complex heterocyclic systems.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino group allows for hydrogen bonding interactions, while the bromine atom can participate in halogen bonding or act as a leaving group in substitution reactions. These interactions can modulate the activity of biological targets and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-chloro-1H-pyrazole
  • 3-Amino-4-iodo-1H-pyrazole
  • 3-Amino-4-methyl-1H-pyrazole

Uniqueness

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both an amino group and a bromine atom on the pyrazole ring. This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives. The bromine atom, in particular, offers versatility in substitution reactions, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C5H5BrN4

Molecular Weight

201.02 g/mol

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)acetonitrile

InChI

InChI=1S/C5H5BrN4/c6-4-3-10(2-1-7)9-5(4)8/h3H,2H2,(H2,8,9)

InChI Key

JVFOFYIWJQKZCB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC#N)N)Br

Origin of Product

United States

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